molecular formula C17H15BrFNO3 B3069417 (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid CAS No. 68938-01-2

(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid

Cat. No.: B3069417
CAS No.: 68938-01-2
M. Wt: 380.2 g/mol
InChI Key: GXZCYECDYOBPGH-UHFFFAOYSA-N
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Description

(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid is a synthetic organic compound that features both bromine and fluorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Fluorination: Introduction of the fluorine atom to the other phenyl ring.

    Acylation: Formation of the acetyl group.

    Amidation: Coupling of the acetyl group with an amine to form the amide bond.

    Chiral Resolution: Separation of the (2R) enantiomer from the racemic mixture.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide group.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: The bromine and fluorine atoms on the aromatic rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. The presence of bromine and fluorine atoms often enhances the biological activity of organic molecules.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(3-chlorophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2R)-3-(3-bromophenyl)-2-[[2-(4-chlorophenyl)acetyl]amino]propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2R)-3-(3-bromophenyl)-2-[[2-(4-methylphenyl)acetyl]amino]propanoic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid lies in its specific combination of bromine and fluorine substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3/c18-13-3-1-2-12(8-13)9-15(17(22)23)20-16(21)10-11-4-6-14(19)7-5-11/h1-8,15H,9-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCYECDYOBPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68938-01-2
Record name Deoxyribonucleic acids, salmon sperm
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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